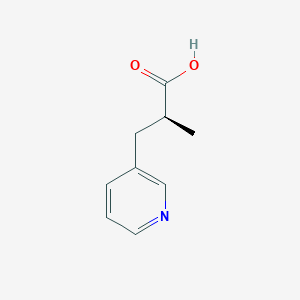

(2S)-2-Methyl-3-pyridin-3-ylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

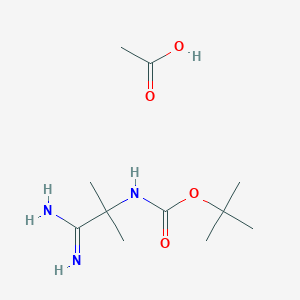

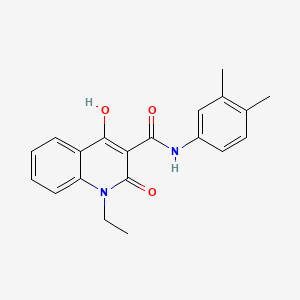

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For example, the compound you mentioned likely contains a carboxylic acid group (-COOH) and a pyridine ring, given its name .

Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to construct it. This often involves multiple steps, each with its own reactants, conditions, and catalysts .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The type of reactions will depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, solubility, and density. Chemical properties refer to the compound’s reactivity with other substances .Scientific Research Applications

Synthesis and Coordination Chemistry

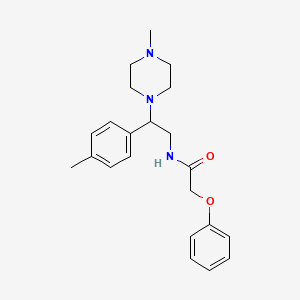

Derivatives related to (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid have been studied for their coordination chemistry, showing their potential as versatile ligands. These derivatives, including 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, are known for their ability to form luminescent lanthanide compounds useful in biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Crystal Structure Investigation

The crystal structure of pyridine‐2‐(3′‐mercaptopropanoic acid)‐N ‐oxide, a compound closely related to (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid, has been investigated. This study revealed how the introduction of an additional methylene group influences molecular alignment and crystal packing, highlighting the importance of such modifications in designing compounds with desirable physical properties (Ramasubramanian et al., 2007).

Medicinal Chemistry

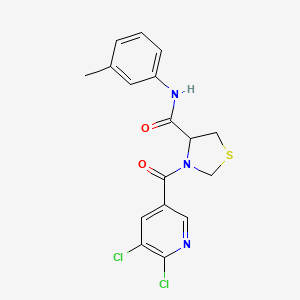

In the field of medicinal chemistry, (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the treatment of osteoporosis. These compounds demonstrated excellent in vitro profiles and significant efficacy in in vivo models, highlighting their potential for clinical development (Coleman et al., 2004).

Polymer Chemistry

The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases the relevance of (2S)-2-Methyl-3-pyridin-3-ylpropanoic acid derivatives in polymer chemistry. This approach enables selective removal of the protecting group, either chemically under alkaline conditions or thermally, facilitating the synthesis of polymers with diverse functionalities (Elladiou & Patrickios, 2012).

Mechanism of Action

Mode of Action

Due to the lack of specific information about the compound’s targets, the exact mode of action of SCHEMBL15947894 is also unclear. Given its structural similarity to other pyridine derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

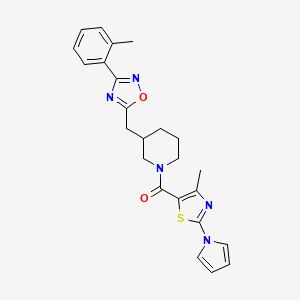

Pyridine derivatives have been found to be involved in a wide range of biological activities, including acting as inhibitors of receptor tyrosine kinase

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion . Understanding these properties is crucial for predicting the drug’s onset, duration, and intensity of effect .

Result of Action

The molecular and cellular effects of SCHEMBL15947894’s action are currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other pyridine derivatives, it may have potential therapeutic effects, such as anti-tubercular and anti-oxidant properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-methyl-3-pyridin-3-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRWATJWDHWPJW-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CN=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)

![[3-(Difluoromethyl)oxetan-3-yl]methanol](/img/structure/B2957873.png)

![3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide](/img/structure/B2957876.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2957880.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)